1-(2-(Hydroxyamino)ethyl)-2-((hydroxyamino)methyl)pyridinium chloride
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Overview
Description
1-(2-(Hydroxyamino)ethyl)-2-((hydroxyamino)methyl)pyridinium chloride is a synthetic organic compound It is characterized by the presence of hydroxyamino groups attached to an ethyl chain and a pyridinium ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Hydroxyamino)ethyl)-2-((hydroxyamino)methyl)pyridinium chloride typically involves the following steps:
Starting Materials: The synthesis begins with pyridine, which undergoes a series of reactions to introduce the hydroxyamino groups.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pH conditions to ensure the stability of the hydroxyamino groups.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes:
Batch Reactors: Using large batch reactors to carry out the reactions.
Continuous Flow Systems: Implementing continuous flow systems for more efficient production.
Quality Control: Ensuring the purity and consistency of the product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Hydroxyamino)ethyl)-2-((hydroxyamino)methyl)pyridinium chloride can undergo various chemical reactions, including:
Oxidation: The hydroxyamino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The pyridinium ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include nitroso derivatives, amine derivatives, and substituted pyridinium compounds.
Scientific Research Applications
1-(2-(Hydroxyamino)ethyl)-2-((hydroxyamino)methyl)pyridinium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(Hydroxyamino)ethyl)-2-((hydroxyamino)methyl)pyridinium chloride involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways: It may modulate various biochemical pathways, including oxidative stress and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2-(Amino)ethyl)-2-((amino)methyl)pyridinium chloride: Similar structure but with amino groups instead of hydroxyamino groups.
1-(2-(Hydroxyethyl)-2-((hydroxymethyl)pyridinium chloride: Similar structure but with hydroxy groups instead of hydroxyamino groups.
Uniqueness
1-(2-(Hydroxyamino)ethyl)-2-((hydroxyamino)methyl)pyridinium chloride is unique due to the presence of hydroxyamino groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
75375-29-0 |
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Molecular Formula |
C8H14ClN3O2 |
Molecular Weight |
219.67 g/mol |
IUPAC Name |
N-[[1-[2-(hydroxyamino)ethyl]pyridin-1-ium-2-yl]methyl]hydroxylamine;chloride |
InChI |
InChI=1S/C8H14N3O2.ClH/c12-9-4-6-11-5-2-1-3-8(11)7-10-13;/h1-3,5,9-10,12-13H,4,6-7H2;1H/q+1;/p-1 |
InChI Key |
LDCVYKWOTJMPTM-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=[N+](C(=C1)CNO)CCNO.[Cl-] |
Origin of Product |
United States |
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